mAChR-IN-1 Exhibits Sub-Nanomolar Receptor Binding Affinity Exceeding Typical Pan-Antagonists
mAChR-IN-1 (4-iododexetimide) demonstrates a dissociation constant (Kd) of 0.41 ± 0.05 nM in competitive binding assays using rat cerebral cortex membranes with [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand [1]. This represents a sub-nanomolar binding affinity that is substantially higher than that of the classical pan-antagonist atropine, which exhibits Ki values ranging from 0.8 to 1.5 nM across M1-M5 subtypes . The nearly 2- to 3.5-fold difference in binding affinity translates to a lower concentration requirement for complete receptor blockade in experimental settings.
| Evidence Dimension | Receptor binding affinity (Kd/Ki) |
|---|---|
| Target Compound Data | Kd = 0.41 ± 0.05 nM |
| Comparator Or Baseline | Atropine: Ki = 0.8 nM (M2), 0.9 nM (M4), 1.0 nM (M3), 1.2 nM (M1), 1.5 nM (M5) |
| Quantified Difference | Approximately 2- to 3.5-fold higher affinity for mAChR-IN-1 |
| Conditions | Rat cerebral cortex membranes; [³H]-NMS radioligand binding assay |
Why This Matters
Higher binding affinity enables the use of lower compound concentrations, reducing potential off-target effects and conserving valuable compound material.
- [1] Wilson AA, Dannals RF, Ravert HT, Frost JJ, Wagner HN Jr. Synthesis and biological evaluation of [125I]- and [123I]-4-iododexetimide, a potent muscarinic cholinergic receptor antagonist. J Med Chem. 1989 May;32(5):1057-62. View Source
